molecular formula C62H50N4 B11939538 N,N'-Diphenyl-N,N'-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4'-diamine

N,N'-Diphenyl-N,N'-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4'-diamine

Cat. No.: B11939538
M. Wt: 851.1 g/mol
InChI Key: QYNTUCBQEHUHCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Diphenyl-N,N’-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4’-diamine typically involves the reaction of biphenyl-4,4’-diamine with phenyl-m-tolylamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-efficiency reactors and purification systems to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-Diphenyl-N,N’-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4’-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

N,N’-Diphenyl-N,N’-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4’-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-Diphenyl-N,N’-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4’-diamine involves its ability to transport holes in electronic devices. The compound aligns its energy levels with the absorber layer, facilitating efficient charge collection and transport . This property is crucial for its application in OLEDs, where it helps improve the efficiency and lifespan of the devices .

Properties

Molecular Formula

C62H50N4

Molecular Weight

851.1 g/mol

IUPAC Name

4-N-(3-methylphenyl)-1-N-[4-[4-(N-[4-(N-(3-methylphenyl)anilino)phenyl]anilino)phenyl]phenyl]-1-N,4-N-diphenylbenzene-1,4-diamine

InChI

InChI=1S/C62H50N4/c1-47-17-15-27-61(45-47)65(53-23-11-5-12-24-53)59-41-37-57(38-42-59)63(51-19-7-3-8-20-51)55-33-29-49(30-34-55)50-31-35-56(36-32-50)64(52-21-9-4-10-22-52)58-39-43-60(44-40-58)66(54-25-13-6-14-26-54)62-28-16-18-48(2)46-62/h3-46H,1-2H3

InChI Key

QYNTUCBQEHUHCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC(=C1)C

Origin of Product

United States

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